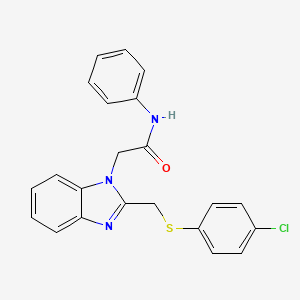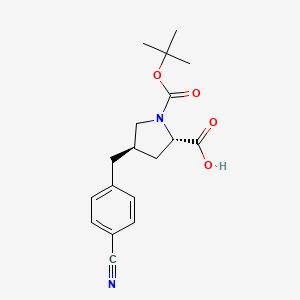
Boc-(R)-gamma-(4-cyano-benzyl)-L-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-(R)-gamma-(4-cyano-benzyl)-L-proline, also known as Boc-R-CN-Pro, is an organocatalyst used for asymmetric synthesis of a variety of compounds. It is a chiral proline derivative that can be used to promote enantioselective reactions. It is a highly efficient and cost-effective catalyst for a variety of organic reactions, such as Michael addition, aldol reactions, and Mannich reactions. Boc-R-CN-Pro is a relatively new organocatalyst, and its use in asymmetric synthesis has been growing in recent years due to its high efficiency and low cost.
Aplicaciones Científicas De Investigación
Homopolypeptides and Copolypeptides Synthesis
L-Proline's unique conformational properties due to its cyclized substituted α-amino group have been exploited in synthesizing well-defined homopolypeptides and copolypeptides. The use of Boc-protected amino acids, including derivatives of L-proline, has enabled the synthesis of highly pure N-carboxy anhydrides (NCAs), leading to well-defined poly(L-proline) (PLP) homopolymers and various copolypeptides. This approach has opened new pathways in polymer chemistry and materials science by providing access to polymers with high molecular and compositional homogeneity (Gkikas et al., 2011).
Chiral Separation of Proline Derivatives
The chiral separation of proline derivatives, including Boc-proline, has been extensively studied using high-performance liquid chromatography (HPLC). These studies are crucial for the pharmaceutical industry, where enantiomerically pure compounds are needed. The research has shown that proline derivatives can be separated with good resolution, contributing significantly to the field of chiral analysis and separation science (Zhao & Pritts, 2007).
Catalytic Properties in Organic Synthesis
Boc-L-proline has been identified as a chiral ligand for enantioselective reactions, such as the phenylacetylene addition to aromatic aldehydes. This application demonstrates the utility of proline derivatives in asymmetric catalysis, providing a pathway to synthesize compounds with good yields and enantioselectivities. Such developments are instrumental in advancing the methodologies available for synthesizing chiral molecules (Zhou et al., 2004).
Novel Conjugates for Catalysis
Research into novel O-ferrocenoyl hydroxyproline conjugates showcases the innovative approaches to catalyst design using proline derivatives. These conjugates, protected by the Boc group at the N-terminus, have been studied for their catalytic properties, particularly in aldol addition reactions. Such studies underscore the versatility of proline derivatives in developing new catalytic systems with potential applications in synthetic chemistry (Al-Momani & Lataifeh, 2013).
Conformational Studies and Peptide Synthesis
The synthesis and study of peptides containing proline derivatives have provided insights into peptide conformation and stability. The use of Boc-protected proline in synthesizing peptides has been a critical tool in peptidomimetic chemistry, enabling the design of peptides with specific structural features for research in biochemistry and pharmacology. Such studies contribute to our understanding of peptide behavior and the potential development of therapeutic agents (Karle et al., 1987).
Mecanismo De Acción
Propiedades
IUPAC Name |
(2S,4R)-4-[(4-cyanophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-18(2,3)24-17(23)20-11-14(9-15(20)16(21)22)8-12-4-6-13(10-19)7-5-12/h4-7,14-15H,8-9,11H2,1-3H3,(H,21,22)/t14-,15+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPKPHIPSKPATG-CABCVRRESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-(R)-gamma-(4-cyano-benzyl)-L-proline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

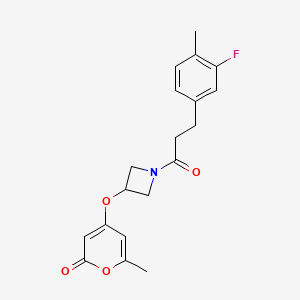
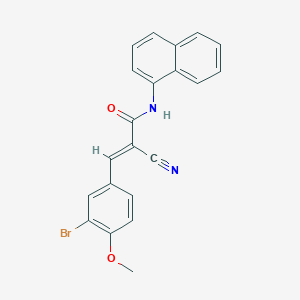
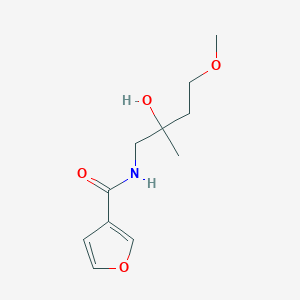
![3-Methoxy-N-methyl-N-[[1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2674922.png)
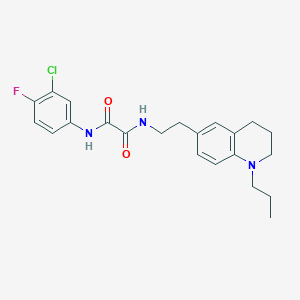
![2-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2674924.png)
![2-[(1R,3R,4S)-2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.1]heptan-3-yl]acetic acid](/img/structure/B2674925.png)
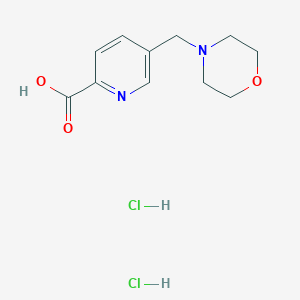
![5-[(2,5-Dichlorophenyl)methyl]-2-imino-1,3-thiazolidin-4-one](/img/structure/B2674927.png)
![N-{[3-(difluoromethoxy)phenyl]methyl}-N-methyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2674932.png)


